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Compound of Interest

Compound Name: Lapdap

Cat. No.: B1244401 Get Quote

IMPORTANT SAFETY NOTICE: The fixed-dose antimalarial combination chlorproguanil-

dapsone (trade name: Lapdap™) was withdrawn from the market in 2008 and its development

halted.[1][2] This was due to a strong association with severe hemolytic anemia in individuals

with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, a common genetic condition in

malaria-endemic regions.[1][2][3] This document is intended for informational and educational

purposes only and does not endorse or provide guidance for the clinical use or experimental

optimization of this drug combination. Researchers studying pharmacogenetics and drug safety

may find this information useful as a case study.

Frequently Asked Questions (FAQs)
Q1: What was Lapdap and what was its intended use?

A1: Lapdap was a fixed-dose combination of two antifolate drugs, chlorproguanil and dapsone.

[1] It was developed through a public-private partnership as a potential low-cost alternative to

other antimalarials, like sulfadoxine-pyrimethamine, for treating uncomplicated Plasmodium

falciparum malaria, particularly in Africa.[4][5]

Q2: What is the mechanism of action of chlorproguanil-dapsone?

A2: The combination acts synergistically to inhibit two sequential steps in the malaria parasite's

folate biosynthesis pathway, which is crucial for its survival and replication.[6]

Dapsone, a sulfone antibiotic, inhibits dihydropteroate synthase (DHPS).[7]
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Chlorproguanil is a pro-drug that is metabolized into chlorcycloguanil, which inhibits

dihydrofolate reductase (DHFR).[8][9] By blocking two key enzymes, the combination was

more potent and thought to be less prone to the rapid development of resistance compared

to single-agent therapies.[9]

Q3: Why was Lapdap withdrawn?

A3: The development and registration of Lapdap were halted due to unacceptable safety risks.

Post-marketing surveillance and Phase III clinical trials of a related combination

(chlorproguanil-dapsone-artesunate, or CDA) revealed a high risk of drug-induced hemolytic

anemia in patients with G6PD deficiency.[1][2][10] In one study, 38% of male patients with

G6PD deficiency experienced severe anemia after treatment.[3] This risk was deemed too high

for a drug intended for widespread use in populations where G6PD deficiency is prevalent but

rarely diagnosed.[11]

Q4: What is G6PD deficiency and why does it pose a risk with dapsone?

A4: Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency is the world's most common

enzyme deficiency, affecting over 400 million people.[12][13] The G6PD enzyme is critical for

protecting red blood cells from damage by oxidative stress.[14] Dapsone and its metabolites

are oxidizing agents. In individuals with G6PD deficiency, red blood cells cannot neutralize this

oxidative stress, leading to the destruction of red blood cells (hemolysis) and potentially severe

anemia.[11][15]

Q5: Were there specific vulnerable populations identified as high-risk during Lapdap's

development?

A5: Yes. The primary vulnerable population identified was individuals with G6PD deficiency.[2]

This genetic trait is X-linked and is most common in malaria-endemic regions of Africa, Asia,

and the Mediterranean, precisely the target populations for the drug.[12][14] Clinical trials also

enrolled children, a standard vulnerable population for malaria research.[16][17] While the drug

was effective in clearing parasites, hematological adverse events were consistently more

common in groups receiving the dapsone combination.[18][19] Studies were also initiated to

assess pharmacokinetics in pregnant women, another key vulnerable group, but the drug was

withdrawn before extensive data could be gathered.[20]
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Troubleshooting Historical Clinical Trial Data
Issue: A clinical trial protocol from the early 2000s shows high efficacy for Lapdap, but our

modern safety analysis flags it as dangerous. What explains this discrepancy?

Resolution: This highlights a critical lesson in drug development: efficacy does not guarantee

safety.

Focus on the Right Endpoints: Early trials focused heavily on parasitological cure rates,

where Lapdap performed well, often better than failing therapies like sulfadoxine-

pyrimethamine.[16][21]

Adverse Event Stratification: The critical safety signal was missed or underestimated until

data was specifically stratified by G6PD status. Initial analysis showed a higher rate of red

blood cell disorders, but the extreme risk was concentrated within the G6PD-deficient

subgroup.[10][21]

Post-Marketing Evidence: The full extent of the risk became apparent during larger Phase III

trials and post-launch studies when a greater number of G6PD-deficient patients were

exposed to the drug, leading to reports of severe hemolytic events.[3][11]

Issue: Reviewing historical data, a significant drop in hemoglobin was noted around Day 7

post-treatment in some patients. What is the likely cause?

Resolution: This is the classic presentation of drug-induced hemolysis in a G6PD-deficient

individual.

Oxidative Stress: Upon administration of dapsone, oxidative stress begins to build in red

blood cells.

Delayed Hemolysis: The process of red blood cell destruction is not immediate. The peak

drop in hemoglobin levels typically occurs several days after exposure to the oxidizing agent.

[3]

Clinical Action: In the CDA trials, the lowest hemoglobin levels were observed seven days

after treatment initiation.[3] Any such observation in a trial involving an oxidizing drug should

immediately trigger an investigation into the patient's G6PD status.
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Data Presentation: Clinical Trial Summaries
Table 1: Efficacy of Chlorproguanil-Dapsone (CPG-DDS) vs. Sulfadoxine-Pyrimethamine (SP)

Data synthesized from a comparative study in 1850 children.

Treatment Group
Day 14 Treatment Failure
Rate

Relative Risk (95% CI)

CPG-DDS Lower than SP 0.36 (0.24 to 0.53)[6]

SP Higher than CPG-DDS -

Table 2: Hematological Safety of CPG-DDS-Artesunate (CDA) vs. CPG-DDS in G6PD Deficient

vs. Normal Patients Data synthesized from a Phase III trial involving 844 genotyped patients.

[10]

Patient Group Treatment
Composite Hemoglobin
Safety Endpoint*
Occurrence

G6PD Deficient CDA 30% (13/44)

G6PD Deficient CPG-DDS 29% (7/24)

G6PD Normal CDA < 1% (4/448)

G6PD Normal CPG-DDS 3% (6/221)

*Composite endpoint includes

Hb drop ≥40 g/L or ≥40%, Hb

<50 g/L, or need for blood

transfusion.

Experimental Protocols: A Case Study
Methodology for a Phase III Safety and Efficacy Trial (Based on NCT00371735)

This section outlines the typical methodology of a clinical trial similar to those that assessed

Lapdap, which ultimately led to its withdrawal.
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Study Design: A multi-center, randomized, double-blind, parallel-group study.

Patient Population: Children and adults (e.g., ≥1 year of age) with acute, uncomplicated P.

falciparum malaria confirmed by microscopy.

Inclusion/Exclusion Criteria:

Key Exclusion: Known history of G6PD deficiency, known allergy to sulphones or

biguanides.[22]

Standard Criteria: Absence of severe malaria, no other concomitant infections, not

pregnant, informed consent.

Intervention:

Test Arm: Chlorproguanil-dapsone (e.g., 2.0/2.5 mg/kg), administered once daily for 3

days.

Comparator Arm: A standard-of-care antimalarial (e.g., Artemether-Lumefantrine).

Data Collection & Endpoints:

Primary Efficacy Endpoint: PCR-corrected parasitological cure rate at Day 28.

Primary Safety Endpoint: Incidence of adverse events (AEs) and serious adverse events

(SAEs), with special attention to hematological parameters (hemoglobin, hematocrit,

reticulocyte count). Blood samples collected at baseline, Day 3, Day 7, Day 14, and Day

28.

Genetic Sub-study: Mandatory collection of a blood sample for G6PD genotyping to allow

for stratified safety analysis.

Statistical Analysis: Efficacy analyzed in the per-protocol population. Safety analyzed in the

intent-to-treat population. The critical analysis involves comparing the incidence of hemolytic

anemia between treatment arms, stratified by G6PD status (deficient vs. normal).
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Caption: Mechanism of Action of Chlorproguanil-Dapsone.
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Caption: Lapdap Development and Withdrawal Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]

2. Chlorproguanil/dapsone/artesunate - Wikipedia [en.wikipedia.org]

3. cdn.who.int [cdn.who.int]

4. The development of Lapdap, an affordable new treatment for malaria - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Chlorproguanil-dapsone (LAPDAP) for uncomplicated falciparum malaria - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

7. Dapsone - Wikipedia [en.wikipedia.org]

8. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in
Kenya: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized,
double-blind, phase III trial in African children, adolescents, and adults with uncomplicated
Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

11. G6PD deficiency: a classic example of pharmacogenetics with on-going clinical
implications - PMC [pmc.ncbi.nlm.nih.gov]

12. Glucose-6-phosphate Dehydrogenase Deficiency and Malaria: Cytochemical Detection
of Heterozygous G6PD Deficiency in Women - PMC [pmc.ncbi.nlm.nih.gov]

13. Glucose-6-phosphate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

14. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency: Background,
Pathophysiology, Etiology [emedicine.medscape.com]

15. High Risk of Severe Anaemia after Chlorproguanil-Dapsone+Artesunate Antimalarial
Treatment in Patients with G6PD (A-) Deficiency | PLOS One [journals.plos.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1244401?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Chlorproguanil/dapsone
https://en.wikipedia.org/wiki/Chlorproguanil/dapsone/artesunate
https://cdn.who.int/media/docs/default-source/pvg/drug-alerts/da117---alert_117_lapdap.pdf?sfvrsn=28affb18_4
https://pubmed.ncbi.nlm.nih.gov/12614733/
https://pubmed.ncbi.nlm.nih.gov/12614733/
https://pubmed.ncbi.nlm.nih.gov/11703851/
https://pubmed.ncbi.nlm.nih.gov/11703851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6532720/
https://en.wikipedia.org/wiki/Dapsone
https://pubmed.ncbi.nlm.nih.gov/3068855/
https://pubmed.ncbi.nlm.nih.gov/3068855/
https://www.researchgate.net/profile/Evans-Amukoye/publication/6507487_Chlorproguanil_-_Dapsone_a_new_drug_in_the_fight_against_malaria/links/0c960533003bbc8a6c000000/Chlorproguanil-Dapsone-a-new-drug-in-the-fight-against-malaria.pdf?_sg%5B0%5D=started_experiment_milestone&origin=journalDetail
https://pubmed.ncbi.nlm.nih.gov/19996424/
https://pubmed.ncbi.nlm.nih.gov/19996424/
https://pubmed.ncbi.nlm.nih.gov/19996424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4153881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4153881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2762880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2762880/
https://en.wikipedia.org/wiki/Glucose-6-phosphate_dehydrogenase_deficiency
https://emedicine.medscape.com/article/200390-overview
https://emedicine.medscape.com/article/200390-overview
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0004031
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0004031
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Chlorproguanil-dapsone: effective treatment for uncomplicated falciparum malaria - PMC
[pmc.ncbi.nlm.nih.gov]

17. Open-label comparative clinical study of chlorproguanil-dapsone fixed dose combination
(Lapdap) alone or with three different doses of artesunate for uncomplicated Plasmodium
falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose
Combination (Lapdap™) Alone or with Three Different Doses of Artesunate for
Uncomplicated Plasmodium falciparum Malaria | PLOS One [journals.plos.org]

19. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose
Combination (Lapdap™) Alone or with Three Different Doses of Artesunate for
Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

20. ClinicalTrials.gov [clinicaltrials.gov]

21. Chlorproguanil-dapsone for treating uncomplicated malaria - PubMed
[pubmed.ncbi.nlm.nih.gov]

22. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [Technical Support Center: A Retrospective Analysis of
Chlorproguanil-Dapsone (Lapdap™)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244401#optimizing-lapdap-dosage-to-minimize-
side-effects-in-vulnerable-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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